molecular formula C25H35N5O4S B8095269 (S,R,S)-Ahpc-C2-NH2

(S,R,S)-Ahpc-C2-NH2

Cat. No.: B8095269
M. Wt: 501.6 g/mol
InChI Key: NGGGSSRQKFKPSX-XQBPLPMBSA-N
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Description

(S,R,S)-Ahpc-C2-NH2 is a chiral compound with significant applications in various scientific fields The compound’s unique stereochemistry, denoted by the (S,R,S) configuration, plays a crucial role in its chemical behavior and interactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-Ahpc-C2-NH2 typically involves chiral resolution techniques to ensure the correct stereochemistry. One common method is the use of chiral catalysts or auxiliaries that guide the formation of the desired enantiomer. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chiral resolution processes or asymmetric synthesis. These methods are designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities for commercial use. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the enantiomers.

Chemical Reactions Analysis

Types of Reactions: (S,R,S)-Ahpc-C2-NH2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group (-NH2) is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S,R,S)-Ahpc-C2-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs with specific biological activities.

    Industry: Utilized in the production of advanced materials with unique properties, such as chiral polymers and catalysts.

Mechanism of Action

The mechanism of action of (S,R,S)-Ahpc-C2-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved. For example, in medicinal chemistry, this compound may inhibit or activate enzymes, leading to therapeutic outcomes.

Comparison with Similar Compounds

  • (R,S,R)-Ahpc-C2-NH2
  • (S,S,S)-Ahpc-C2-NH2
  • (R,R,R)-Ahpc-C2-NH2

Comparison: (S,R,S)-Ahpc-C2-NH2 is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this compound may exhibit different reactivity, binding affinity, and biological activity. This uniqueness makes it valuable in applications where stereochemistry plays a critical role, such as in the development of chiral drugs and catalysts.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4S/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32)/t18-,19+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGGSSRQKFKPSX-XQBPLPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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